2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents . The presence of the bromine atom makes these compounds highly reactive, as it can be easily replaced by other groups in a nucleophilic substitution reaction .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, bromomethane can be produced industrially by treating methanol with bromine in the presence of sulfur or hydrogen sulfide .Molecular Structure Analysis
The molecular structure of bromomethyl compounds is typically characterized by the presence of a bromomethyl group attached to a larger organic structure. The exact structure will depend on the specific compound .Chemical Reactions Analysis
Bromomethyl compounds are often used in organic synthesis due to their high reactivity. They can undergo a variety of reactions, including nucleophilic substitution and elimination reactions .Scientific Research Applications
Crystal Structure and Molecular Interactions
The compound has been analyzed for its molecular structure and packing behavior, particularly in the context of its crystal structures. Research has shown that different supramolecular interactions are mediated by Br atoms, affecting the distances between adjacent aromatic moieties. Such studies are fundamental in understanding the intermolecular forces and structural properties of chemical compounds, which are crucial in material science and pharmaceuticals (Nestler, Schwarzer, & Gruber, 2018).
Functionalization of Indole C-H Bonds
2-Arylbenzoic acids, including derivatives of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene, have been explored as proton shuttles in the direct arylation of indoles with bromobenzenes. This research has implications in organic chemistry, particularly in developing new methods for bond formation which is a crucial aspect in the synthesis of complex molecules (Pi et al., 2018).
Development of High-Performance Polymer Solar Cells
The compound has been utilized in the field of renewable energy, specifically in enhancing the performance of polymer solar cells. The addition of certain derivatives of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) resulted in increased power conversion efficiency, open circuit voltage, and short-circuit current, demonstrating the compound's potential in improving solar energy conversion technologies (Jin et al., 2016).
High-Temperature Proton Exchange Membrane Fuel Cells
In another study, derivatives of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene were used to covalently crosslink polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells. This research highlights the compound's role in enhancing the mechanical strength and chemical stability of membranes used in fuel cells, which is crucial for the efficiency and durability of these energy systems (Yang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-6-3-8(11)7(5-10)9(12)4-6/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUSMXIXICUDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674012 | |
Record name | 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |
CAS RN |
1017779-51-9 | |
Record name | 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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